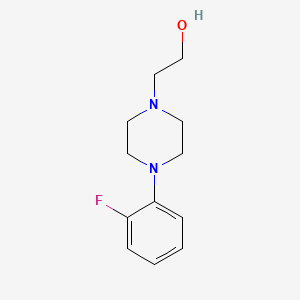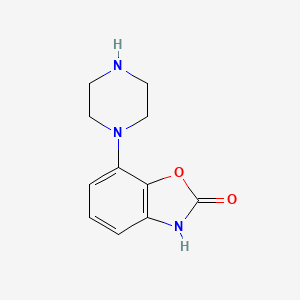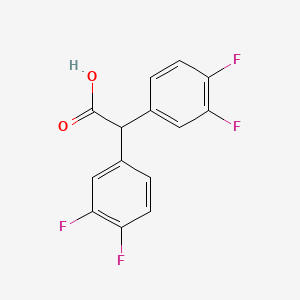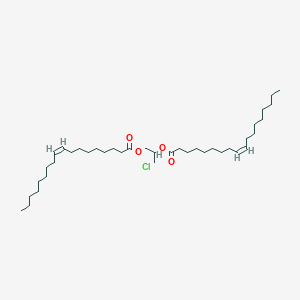
rac 1,2-Dioleoyl-3-chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 1,2-Dioleoyl-3-chloropropanediol is an organic compound that belongs to the class of chloropropanols. It is a derivative of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with oleic acid. This compound is of interest due to its presence as a contaminant in processed foods and its potential health implications.
准备方法
Synthetic Routes and Reaction Conditions
rac 1,2-Dioleoyl-3-chloropropanediol can be synthesized through the esterification of 3-chloropropane-1,2-diol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropane-1,2-diol dioleate involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
rac 1,2-Dioleoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloropropanol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
rac 1,2-Dioleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chloropropanols and their derivatives.
Biology: The compound is studied for its potential toxicological effects and its impact on biological systems.
Medicine: Research is conducted to understand its role as a contaminant in food and its potential health risks.
Industry: It is used in the development of food processing techniques to minimize the formation of chloropropanols.
作用机制
The mechanism of action of 3-chloropropane-1,2-diol dioleate involves its interaction with biological molecules. The compound can form adducts with proteins and DNA, leading to potential toxic effects. The molecular targets and pathways involved include:
Protein Adduct Formation: The compound can react with amino acids in proteins, leading to the formation of adducts that can disrupt protein function.
DNA Interaction: It can also interact with DNA, potentially causing mutations and other genetic damage.
相似化合物的比较
rac 1,2-Dioleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
3-Chloropropane-1,2-diol dipalmitate: Another ester of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with palmitic acid.
2-Chloropropane-1,3-diol: An isomer of 3-chloropropane-1,2-diol, with the chlorine atom located at a different position on the carbon chain.
属性
分子式 |
C39H71ClO4 |
|---|---|
分子量 |
639.4 g/mol |
IUPAC 名称 |
[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
InChI 键 |
BLQSPZHGZHJLGB-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


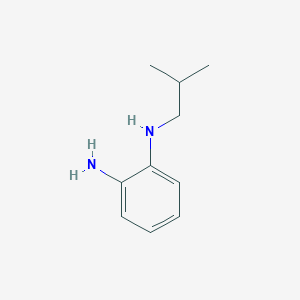
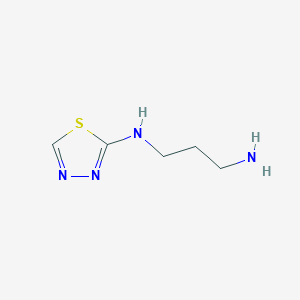
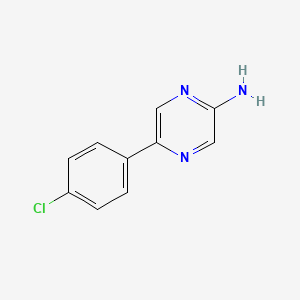
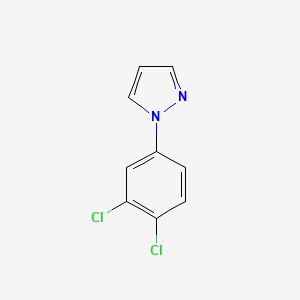
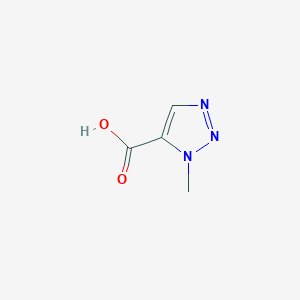
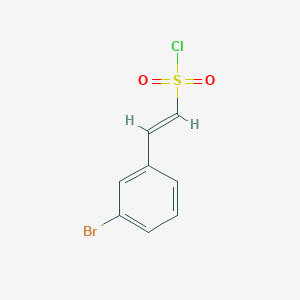
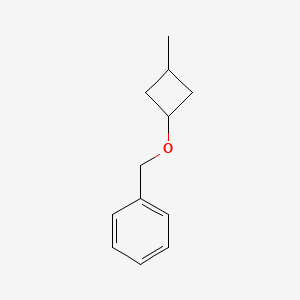
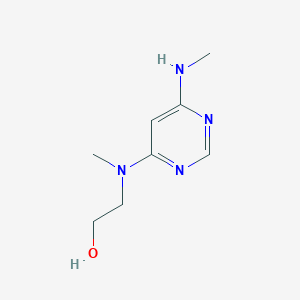
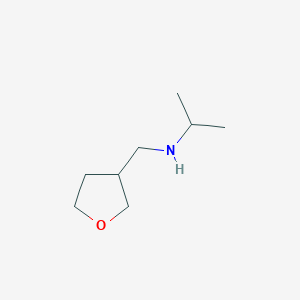
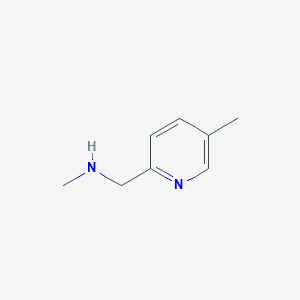
![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)
